molecular formula C7H6FNO4S B2676922 (2-Nitrophenyl)methanesulfonyl fluoride CAS No. 1675732-94-1

(2-Nitrophenyl)methanesulfonyl fluoride

Cat. No.: B2676922
CAS No.: 1675732-94-1
M. Wt: 219.19
InChI Key: GVMXMZRIMPJDBZ-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methanesulfonyl fluoride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)methanesulfonyl fluoride typically involves the reaction of 2-nitrophenylmethanesulfonyl chloride with a fluoride source. One common method is the fluoride-chloride exchange reaction, where the chloride group in the sulfonyl chloride is replaced by a fluoride ion. This reaction can be carried out using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoride-chloride exchange reactions using efficient and cost-effective fluoride sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thioester.

    Reduction: 2-Aminophenylmethanesulfonyl fluoride.

    Oxidation: Methanesulfonic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methanesulfonyl fluoride involves its interaction with target enzymes or proteins. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues (such as serine or cysteine) in the active site of enzymes. This covalent modification leads to the inhibition of enzyme activity. The nitro group may also contribute to the compound’s reactivity and binding affinity .

Properties

IUPAC Name

(2-nitrophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMXMZRIMPJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675732-94-1
Record name (2-nitrophenyl)methanesulfonyl fluoride
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